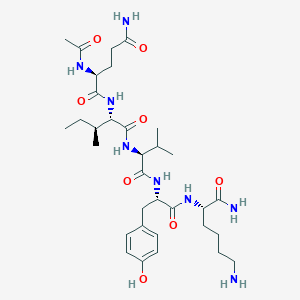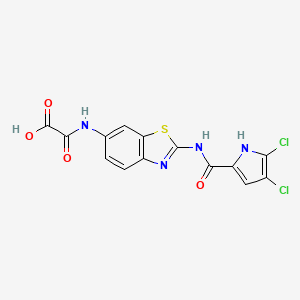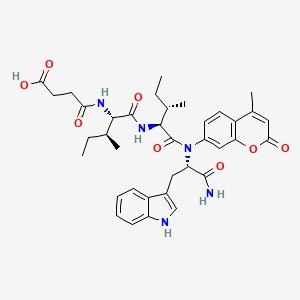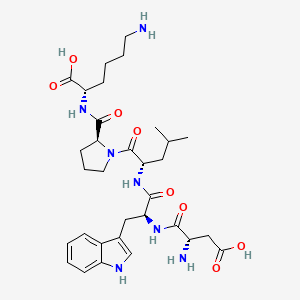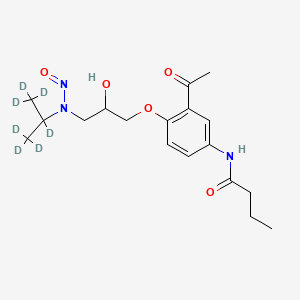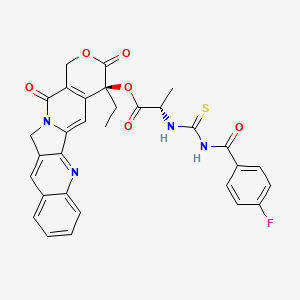
c-Met/MEK1/Flt-3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of c-Met/MEK1/Flt-3-IN-1 involves multiple steps, starting with the preparation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 1,8-naphthyridine-3-carboxamide moiety . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound .
Analyse Des Réactions Chimiques
c-Met/MEK1/Flt-3-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
c-Met/MEK1/Flt-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tyrosine kinases and their role in various biochemical pathways.
Biology: It is employed in cell biology research to investigate the mechanisms of cell proliferation, apoptosis, and signal transduction.
Industry: It is used in the development of new drugs and therapeutic agents targeting tyrosine kinases.
Mécanisme D'action
c-Met/MEK1/Flt-3-IN-1 exerts its effects by inhibiting the activity of multiple tyrosine kinases, including c-Met, MEK1, and Flt-3 . The binding of the compound to these kinases prevents their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways . This inhibition leads to the arrest of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
c-Met/MEK1/Flt-3-IN-1 is unique in its ability to target multiple tyrosine kinases simultaneously, making it a potent inhibitor of cancer cell proliferation . Similar compounds include:
Trametinib: A selective inhibitor of MEK1 and MEK2, used in the treatment of melanoma.
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Binimetinib: A MEK inhibitor used in the treatment of various cancers.
Selumetinib: A MEK inhibitor used in the treatment of neurofibromatosis. Compared to these compounds, this compound offers the advantage of targeting multiple kinases, potentially leading to more effective inhibition of cancer cell growth.
Propriétés
Formule moléculaire |
C39H37FN6O5 |
|---|---|
Poids moléculaire |
688.7 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-[4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C39H37FN6O5/c1-44-18-20-45(21-19-44)17-4-22-50-36-24-33-31(23-35(36)49-2)34(14-16-41-33)51-29-12-8-27(9-13-29)43-39(48)32-25-46(28-10-6-26(40)7-11-28)38-30(37(32)47)5-3-15-42-38/h3,5-16,23-25H,4,17-22H2,1-2H3,(H,43,48) |
Clé InChI |
NCOBXGPGCSMTTD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)C5=CN(C6=C(C5=O)C=CC=N6)C7=CC=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


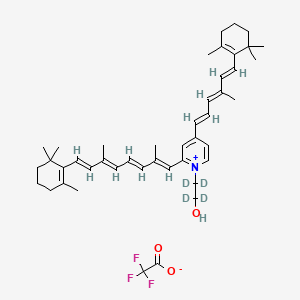
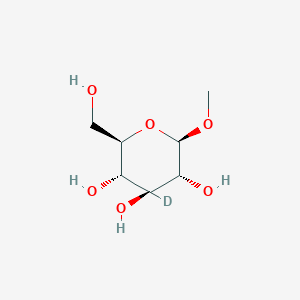
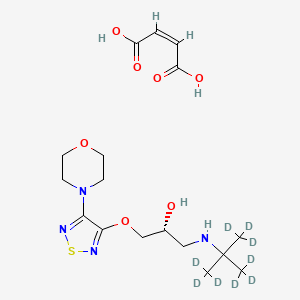


![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
